7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS No.: 1040661-39-9
Cat. No.: VC8436494
Molecular Formula: C20H17ClN4O3S
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040661-39-9 |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | 7-[(3-chlorophenyl)methylsulfanyl]-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C20H17ClN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26) |
| Standard InChI Key | XVEBJNXKULUBPU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Cl)OC |
Introduction
The compound 7-[(3-chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d] triazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo-triazine family. Heterocyclic compounds of this nature are often studied for their potential biological and pharmacological activities due to the unique structural properties conferred by their nitrogen-rich frameworks.
Synthesis and Characterization
3.1 Synthesis Pathway
The synthesis of similar pyrazolo-triazine derivatives typically involves:
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Cyclization Reactions: Formation of the triazine ring through condensation reactions involving hydrazines and aldehydes or ketones.
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Thioether Formation: Introduction of the (3-chlorobenzyl)thio group through nucleophilic substitution reactions.
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Aromatic Substitution: Attachment of the dimethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
3.2 Characterization Techniques
The compound can be characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural details.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups.
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X-ray Crystallography: For detailed structural analysis.
Biological Activity
4.1 Pharmacological Potential
Compounds with similar pyrazolo-triazine scaffolds have demonstrated:
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Antimicrobial activity: Effective against bacterial and fungal strains.
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Anticancer properties: Inhibition of cancer cell proliferation.
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Anti-inflammatory effects: Potential inhibition of pro-inflammatory enzymes such as COX or LOX.
4.2 Mechanism of Action
The mechanism likely involves interaction with biomolecular targets such as enzymes or receptors due to the electron-rich heterocyclic core and substituent groups that enhance binding affinity.
Applications and Future Directions
5.1 Medicinal Chemistry
The structural features suggest potential as a lead compound for drug development in areas such as:
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Antimicrobial agents.
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Cancer therapeutics.
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Anti-inflammatory drugs.
5.2 Further Research
Future work could focus on:
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize activity.
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Toxicity Studies: Assessing safety profiles in vitro and in vivo.
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